REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li][CH2:9][CH2:10][CH2:11]C.ClC1C=CC=CN=1.[ClH:20].[NH4+:21].[OH-:22]>C1COCC1.CN(C=O)C.CN1C(=O)N(C)CCC1>[Cl:20][C:9]1[N:21]=[CH:6][CH:5]=[CH:7][C:10]=1[CH:11]=[O:22] |f:4.5|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-95 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then warmed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The final reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was warmed to −78° C.
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with aqueous NH4Cl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was further purified by a pad of silica gel
|
Type
|
WASH
|
Details
|
by eluting with a gradient from 100% hexanes to 100% EtOAc
|
Type
|
CUSTOM
|
Details
|
the product was crystallized in cold hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |